molecular formula C15H11Cl2N3S B187883 4-Benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol CAS No. 23282-91-9

4-Benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B187883
CAS No.: 23282-91-9
M. Wt: 336.2 g/mol
InChI Key: GZXSVNPTIUQBIB-UHFFFAOYSA-N
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Description

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a dichlorophenyl group, and a thiol group attached to the triazole ring

Preparation Methods

The synthesis of 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.

    Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c16-11-6-7-12(13(17)8-11)14-18-19-15(21)20(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXSVNPTIUQBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356375
Record name 4-benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23282-91-9
Record name 4-benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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